Cas no 66182-02-3 (7-Indolizinecarboxylic acid ethyl ester)

7-Indolizinecarboxylic acid ethyl ester structure
66182-02-3 structure
Product name:7-Indolizinecarboxylic acid ethyl ester
CAS No:66182-02-3
MF:C11H11NO2
MW:189.21054
CID:1115605
PubChem ID:18519438

7-Indolizinecarboxylic acid ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 7-Indolizinecarboxylic acid ethyl ester
    • ethyl indolizine-7-carboxylate
    • ethyl 7-indolizinecarboxylate
    • 7-carbethoxyindolizine
    • 66182-02-3
    • SCHEMBL7169427
    • F76345
    • CS-0526913
    • 7-Indolizinecarboxylic acid, ethyl ester
    • BS-44966
    • DTXSID301308395
    • MDL: MFCD11975614
    • Inchi: InChI=1S/C11H11NO2/c1-2-14-11(13)9-5-7-12-6-3-4-10(12)8-9/h3-8H,2H2,1H3
    • InChI Key: MQFVLTUAJKRWNF-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C1=CC2=CC=CN2C=C1

Computed Properties

  • Exact Mass: 189.078978594g/mol
  • Monoisotopic Mass: 189.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 30.7Ų

7-Indolizinecarboxylic acid ethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A173242-250mg
Ethyl indolizine-7-carboxylate
66182-02-3 95+%
250mg
$115.0 2025-02-24
1PlusChem
1P00LYQP-100mg
7-Indolizinecarboxylic acid, ethyl ester
66182-02-3 95+%
100mg
$62.00 2024-04-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1597577-250mg
Ethyl indolizine-7-carboxylate
66182-02-3 98%
250mg
¥770.00 2024-05-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1597577-100mg
Ethyl indolizine-7-carboxylate
66182-02-3 98%
100mg
¥455.00 2024-05-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1597577-1g
Ethyl indolizine-7-carboxylate
66182-02-3 98%
1g
¥1995.00 2024-05-04
eNovation Chemicals LLC
Y1229894-1g
ethyl indolizine-7-carboxylate
66182-02-3 95%
1g
$330 2025-02-19
Ambeed
A173242-1g
Ethyl indolizine-7-carboxylate
66182-02-3 95+%
1g
$291.0 2025-02-24
eNovation Chemicals LLC
Y1229894-1g
Ethyl indolizine-7-carboxylate
66182-02-3 95%
1g
$450 2024-06-03
Alichem
A199008098-5g
Ethyl indolizine-7-carboxylate
66182-02-3 95%
5g
$669.92 2022-03-30
Alichem
A199008098-25g
Ethyl indolizine-7-carboxylate
66182-02-3 95%
25g
$1,895.00 2022-03-30

Additional information on 7-Indolizinecarboxylic acid ethyl ester

7-Indolizinecarboxylic Acid Ethyl Ester: A Comprehensive Overview

The compound 7-Indolizinecarboxylic acid ethyl ester (CAS NO 66182-02-3) is a highly specialized chemical entity that has garnered significant attention in the field of biomedical research. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and potential applications in drug discovery. The structure of 7-Indolizinecarboxylic acid ethyl ester features an indole ring fused with a carboxylic acid group, making it a unique candidate for various pharmacological studies.

Over the years, indole derivatives have been extensively studied due to their ability to exhibit a wide range of bioactivities, including antibacterial, antifungal, and anticancer properties. The 7-Indolizinecarboxylic acid ethyl ester compound is particularly interesting because its structure allows for easy modification, enabling researchers to explore its potential in drug design and chemical synthesis. This versatility has positioned it as a valuable tool in the development of novel therapeutic agents.

Recent studies have highlighted the importance of indole-based compounds in the discovery of enzymatic inhibitors, which are critical in treating diseases such as cancer, viral infections, and inflammatory disorders. The carboxylic acid group present in 7-Indolizinecarboxylic acid ethyl ester plays a pivotal role in its reactivity and ability to form stable bonds with biological targets. This characteristic has made it a subject of interest in bioisosteric replacement studies, where researchers aim to optimize the pharmacokinetic properties of drugs.

One of the most promising applications of 7-Indolizinecarboxylic acid ethyl ester lies in its potential as a template molecule for designing antiviral agents. The indole ring system has been shown to interact effectively with viral proteins, making it a suitable candidate for developing drugs against viruses such as HIV, hepatitis C, and influenza. Furthermore, the compound's ester functional group enhances its solubility in aqueous environments, which is a desirable property in drug formulation.

Another area of research involving 7-Indolizinecarboxylic acid ethyl ester is its role in neurodegenerative disease therapy. Indole derivatives have been explored for their potential to inhibit enzymes associated with neurodegenerative conditions, such as Alzheimer's and Parkinson's diseases. The compound's ability to modulate these enzymes provides a foundation for developing disease-modifying therapies that could significantly improve patient outcomes.

Moreover, the 7-Indolizinecarboxylic acid ethyl ester has been utilized in catalytic asymmetric synthesis, a field that seeks to develop efficient and environmentally friendly methods for producing chiral compounds. The indole ring's stereochemistry and electronic properties make it an excellent candidate for designing catalysts that can facilitate the synthesis of complex molecules with high enantioselectivity.

Recent advancements in machine learning and computational chemistry have also contributed to our understanding of 7-Indolizinecarboxylic acid ethyl ester's properties. By leveraging these tools, researchers have been able to predict the compound's interactions with biological systems more accurately. This has led to the identification of new pathways for drug development and has enhanced the efficiency of high-throughput screening processes.

Despite its immense potential, the use of 7-Indolizinecarboxylic acid ethyl ester in biomedical applications requires careful consideration of its toxicological profile. Initial studies have indicated that the compound is relatively nontoxic at therapeutic doses, but further research is needed to fully understand its long-term effects and potential for adverse reactions.

In conclusion, 7-Indolizinecarboxylic acid ethyl ester (CAS NO 66182-02-3) stands out as a versatile and valuable compound in the realm of biomedical research. Its unique structure, combined with its diverse bioactivities, positions it as a key player in the development of innovative therapies for a wide range of diseases. As scientific advancements continue to uncover new applications, this compound is poised to make significant contributions to the field of pharmacology and drug discovery.

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Amadis Chemical Company Limited
(CAS:66182-02-3)7-Indolizinecarboxylic acid ethyl ester
A1046175
Purity:99%
Quantity:1g
Price ($):262.0